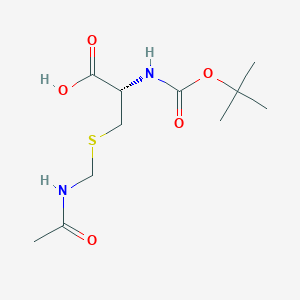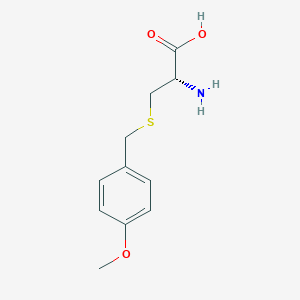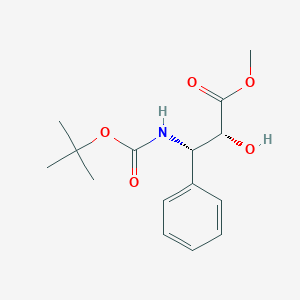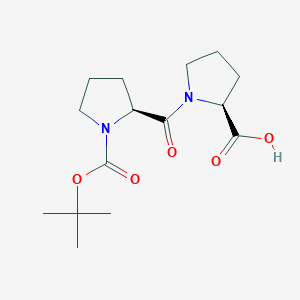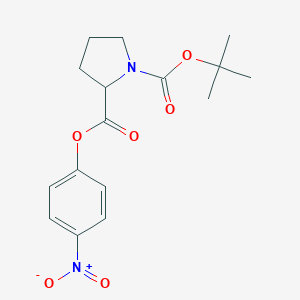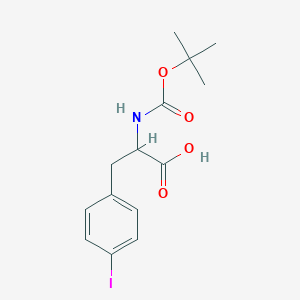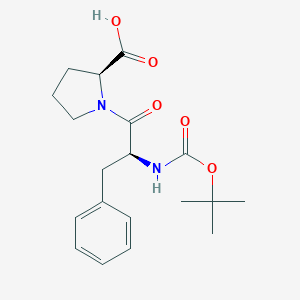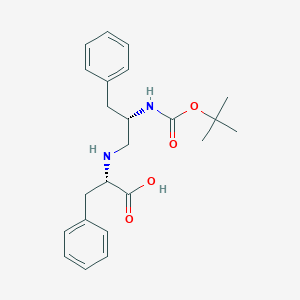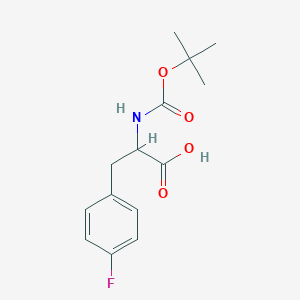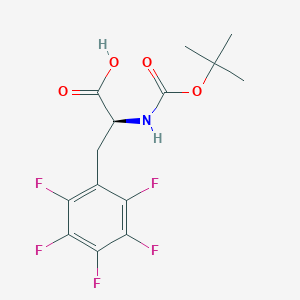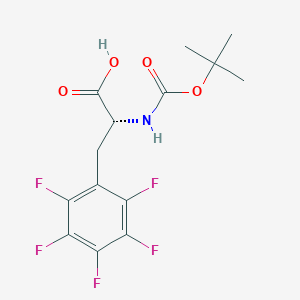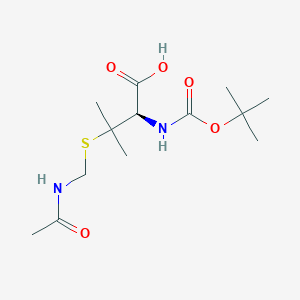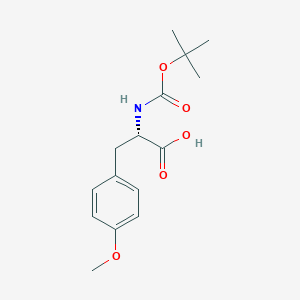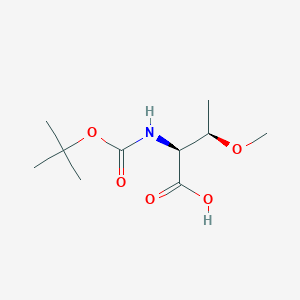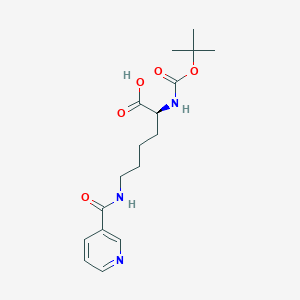
Boc-Lys(Nicotinoyl)-OH
Overview
Description
Boc-Lys(Nicotinoyl)-OH, also known as Nα-(tert-Butoxycarbonyl)-Nε-nicotinoyl-L-lysine, is a derivative of lysine, an essential amino acid. This compound is characterized by the presence of a nicotinoyl group attached to the ε-amino group of lysine and a tert-butoxycarbonyl (Boc) group protecting the α-amino group. This compound is commonly used in peptide synthesis and biochemical research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys(Nicotinoyl)-OH typically involves the protection of the α-amino group of lysine with a Boc group, followed by the acylation of the ε-amino group with nicotinic acid. The general synthetic route is as follows:
Protection of the α-amino group: Lysine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to form Boc-Lysine.
Acylation of the ε-amino group: Boc-Lysine is then reacted with nicotinic acid or its activated derivative (e.g., nicotinoyl chloride) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Boc-Lys(Nicotinoyl)-OH undergoes various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
Amidation: The ε-amino group can react with carboxylic acids or their derivatives to form amides.
Hydrolysis: The nicotinoyl group can be hydrolyzed under basic conditions to yield lysine and nicotinic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Amidation: Carboxylic acids or acid chlorides in the presence of coupling agents like DCC or DIC.
Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water or methanol.
Major Products Formed
Deprotection: Free lysine with a nicotinoyl group.
Amidation: Various amide derivatives depending on the carboxylic acid used.
Hydrolysis: Lysine and nicotinic acid.
Scientific Research Applications
Boc-Lys(Nicotinoyl)-OH has several applications in scientific research:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Biochemical Research: Employed in the study of enzyme-substrate interactions, particularly those involving lysine residues.
Medicinal Chemistry: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industrial Applications: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Boc-Lys(Nicotinoyl)-OH involves its role as a protected lysine derivative. The Boc group protects the α-amino group from unwanted reactions, allowing selective reactions at the ε-amino group. The nicotinoyl group can participate in various biochemical interactions, including enzyme binding and inhibition. The compound’s effects are mediated through its interactions with specific molecular targets, such as enzymes and receptors, involved in lysine metabolism and signaling pathways.
Comparison with Similar Compounds
Boc-Lys(Nicotinoyl)-OH can be compared with other protected lysine derivatives, such as:
Boc-Lys(Z)-OH: Similar in structure but with a benzyloxycarbonyl (Z) group instead of a nicotinoyl group.
Boc-Lys(Ac)-OH: Contains an acetyl group instead of a nicotinoyl group.
Cbz-Lys(Nicotinoyl)-OH: Uses a benzyloxycarbonyl (Cbz) group for protection instead of a Boc group.
Uniqueness
This compound is unique due to the presence of the nicotinoyl group, which imparts specific biochemical properties and potential therapeutic applications. The Boc group provides stability and ease of handling during synthesis, making it a valuable compound in peptide chemistry and biochemical research.
Properties
IUPAC Name |
(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(pyridine-3-carbonylamino)hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O5/c1-17(2,3)25-16(24)20-13(15(22)23)8-4-5-10-19-14(21)12-7-6-9-18-11-12/h6-7,9,11,13H,4-5,8,10H2,1-3H3,(H,19,21)(H,20,24)(H,22,23)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHRBXNIOXCRQY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)C1=CN=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


